molecular formula C5H5NOS B022836 N-Hydroxypyridine-4-thione CAS No. 101084-70-2

N-Hydroxypyridine-4-thione

Cat. No.: B022836
CAS No.: 101084-70-2
M. Wt: 127.17 g/mol
InChI Key: PMKUJLHDVRBNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxypyridine-4-thione, also known as this compound, is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-Hydroxypyridine-4-thione and its metal complexes have demonstrated notable antimicrobial activity. For instance, the zinc complex of N-HPT has been evaluated for its efficacy in antimicrobial nanocoatings. These coatings are crucial in healthcare settings to prevent microbial contamination, showcasing the compound's role in enhancing the performance of such applications .

Anticancer Activity
Research has indicated that N-HPT derivatives can act as selective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. A study highlighted the potential of these compounds in treating leukemia by inhibiting HDAC activity, thus promoting cancer cell apoptosis . The mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress in cancer cells.

Photochemistry

Photochemical Reactions
this compound is recognized for its ability to generate hydroxyl radicals upon UV irradiation, making it valuable in photochemical applications. Studies have shown that when irradiated with UV light, N-HPT undergoes transformations that lead to the formation of reactive species such as 2-mercaptopyridine and hydroxyl radicals . These radicals are essential in various chemical reactions, including those involved in DNA damage studies.

Case Study: Hydroxyl Radical Generation
In a detailed investigation, N-HPT was isolated in a solid hydrogen matrix and subjected to UV irradiation. The results demonstrated complete conversion of the initial compound into photoproducts, confirming its effectiveness as a photochemical source of hydroxyl radicals. This property is exploited in research focused on understanding radical-induced damage to biological molecules .

Material Science

Nanocoatings and Antioxidant Applications
The incorporation of N-HPT into nanocoatings has been explored for its antioxidant properties. The compound's ability to scavenge free radicals makes it suitable for applications where oxidative stability is critical. For example, the zinc salt of N-HPT has been studied for its role in protecting surfaces from oxidative damage when used in nanocoating formulations .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryAntimicrobial NanocoatingsEffective against microbial contamination
Anticancer ActivitySelective HDAC inhibition; potential leukemia treatment
PhotochemistryHydroxyl Radical GenerationEffective photochemical source under UV irradiation
Material ScienceAntioxidant NanocoatingsProtects surfaces from oxidative stress

Properties

CAS No.

101084-70-2

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

1-hydroxypyridine-4-thione

InChI

InChI=1S/C5H5NOS/c7-6-3-1-5(8)2-4-6/h1-4,7H

InChI Key

PMKUJLHDVRBNSN-UHFFFAOYSA-N

SMILES

C1=CN(C=CC1=S)O

Canonical SMILES

C1=CN(C=CC1=S)O

Key on ui other cas no.

101084-70-2

Synonyms

4-HPT cpd
N-hydroxypyridine-4-thione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.